The synthesis of Androst-4-ene-3,17-diol can be achieved through several methods:
The choice of synthesis route often depends on the desired stereochemistry and purity of the final product.
Androst-4-ene-3,17-diol has a molecular formula of and features a characteristic steroid structure with four fused carbon rings. The specific arrangement of hydroxyl groups at positions 3 and 17 distinguishes it from other steroids.
The compound exhibits specific stereochemistry that influences its biological activity.
Androst-4-ene-3,17-diol participates in various chemical reactions:
These reactions are crucial for developing derivatives with improved efficacy in therapeutic applications.
The mechanism of action for Androst-4-ene-3,17-diol primarily involves its interaction with androgen receptors. Upon binding to these receptors, it initiates a cascade of biological responses that promote anabolic processes such as muscle growth and fat metabolism.
Studies indicate that the compound's effects may vary based on dosage and individual hormonal environment .
Androst-4-ene-3,17-diol exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 288.42 g/mol |
Melting Point | Not extensively documented; typically ranges between 150°C - 160°C |
Solubility | Soluble in organic solvents; limited solubility in water |
Stability | Stable under standard laboratory conditions but sensitive to strong acids or bases |
These properties influence its handling during synthesis and applications in research or clinical settings.
Androst-4-ene-3,17-diol has several scientific applications:
The systematic IUPAC name for this compound is (3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol, reflecting its steroidal backbone and chiral centers. Its molecular formula is C₁₉H₃₀O₂, corresponding to a molecular weight of 290.447 g·mol⁻¹. Key structural features include:
Table 1: Chemical Identifiers of Androst-4-ene-3,17-diol
Property | Value |
---|---|
CAS Registry Number | Not specified in sources |
PubChem CID | 12476620, 136297 |
Molecular Formula | C₁₉H₃₀O₂ |
Molar Mass | 290.447 g·mol⁻¹ |
IUPAC Name | (3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
Synonyms | 4-Androstenediol; Androst-4-ene-3β,17β-diol |
The stereochemical specificity at C3 and C17 is biologically significant, as the 3β,17β-diol configuration facilitates optimal interaction with steroid-metabolizing enzymes including 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD) [2] [5] [10].
The identification of Androst-4-ene-3,17-diol emerged during the golden age of steroid biochemistry (1930s-1950s) as researchers mapped metabolic pathways connecting cholesterol to active hormones:
These foundational studies established Androst-4-ene-3,17-diol as more than a mere metabolic intermediate, but as a physiologically significant molecule with distinct receptor-mediated activities.
Androst-4-ene-3,17-diol occupies a critical branch point in steroid hormone biosynthesis, serving as a precursor for both androgenic and estrogenic pathways:
Biosynthetic Origin:
Metabolic Fate:
Table 2: Metabolic Pathways Involving Androst-4-ene-3,17-diol
Enzyme | Reaction | Product | Tissue Localization |
---|---|---|---|
17β-HSD | Reduction of C17-keto group | Testosterone | Gonads, Adrenals, Liver |
CYP19 (Aromatase) | A-ring aromatization | Estrone | Adipose, Brain, Placenta |
3β-HSD | Isomerization/oxidation | Androstenedione | Adrenals, Gonads |
5α-Reductase | Δ⁴-bond reduction | 5α-Androstane-3β,17β-diol | Prostate, Skin, Neural Tissue |
This compound's positional centrality enables bidirectional conversion: reversible oxidation to androstenedione and irreversible conversion to downstream sex hormones. Studies of human submaxillary gland homogenates demonstrate its efficient conversion to testosterone, with minor pathways yielding 5α-androstane-3α,17β-diol and androsterone [9].
The structural distinction between Δ⁴ (Androst-4-ene-3,17-diol) and Δ⁵ (Androst-5-ene-3,17-diol) isomers profoundly impacts their biological activities and metabolic roles:
Structural and Metabolic Differences:
Receptor Interaction Profiles:
Table 3: Functional Comparison of Androstenediol Isomers
Property | Δ⁴-Androstenediol | Δ⁵-Androstenediol |
---|---|---|
Systematic Name | Androst-4-ene-3β,17β-diol | Androst-5-ene-3β,17β-diol |
Primary Biosynthetic Role | Testosterone precursor | DHEA metabolite |
Androgen Receptor Affinity | Partial agonist; antagonistic in context of full agonists | Very weak (0.21% of testosterone) |
Estrogen Receptor Affinity | ERα: 0.5%; ERβ: 0.6% of estradiol | ERα: 6%; ERβ: 17% of estradiol |
Conversion Rate to Testosterone | 15.76% | <1% |
Dominant Biological Activity | Androgenic (via conversion) | Estrogenic |
The isomer-specific biological activities underscore the importance of double bond position in determining steroid function. While Δ⁴-androstenediol serves predominantly as a testosterone prohormone, Δ⁵-androstenediol functions as a significant peripheral estrogen due to its higher circulating concentrations and preferential metabolism toward estrone rather than testosterone [2] [3] [5]. This structural nuance exemplifies how minor molecular variations create biologically distinct signaling molecules within the steroid landscape.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7